molecular formula C15H15FN4O B10972751 (3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10972751
M. Wt: 286.30 g/mol
InChI Key: PRXJBORVHCKPGQ-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a fluorinated phenyl group and a pyrimidinyl-substituted piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzoyl chloride with 4-(pyrimidin-2-yl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as receptors or enzymes. The pyrimidinyl-piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The exact pathways involved may include inhibition or activation of receptor signaling, leading to changes in cellular responses.

Comparison with Similar Compounds

  • (3,3-Difluoropyrrolidin-1-yl)[(2S,4S)-4-(pyrimidin-2-yl)piperazin-1-yl]methanone
  • [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl or piperazine rings can significantly alter the compound’s properties.
  • Pharmacological Properties: Variations in the structure can lead to differences in receptor binding affinity and selectivity, impacting the compound’s therapeutic potential.
  • Uniqueness: (3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to its specific combination of a fluorinated phenyl group and a pyrimidinyl-piperazine moiety, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C15H15FN4O

Molecular Weight

286.30 g/mol

IUPAC Name

(3-fluorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H15FN4O/c16-13-4-1-3-12(11-13)14(21)19-7-9-20(10-8-19)15-17-5-2-6-18-15/h1-6,11H,7-10H2

InChI Key

PRXJBORVHCKPGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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